N-(4-acetylphenyl)-2-(phenylthio)acetamide
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Overview
Description
N-(4-Acetyl-phenyl)-2-phenylsulfanyl-acetamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an acetyl group attached to a phenyl ring, which is further connected to a phenylsulfanyl-acetamide moiety. The presence of both acetyl and sulfanyl groups contributes to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetyl-phenyl)-2-phenylsulfanyl-acetamide typically involves the reaction of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone under inert reflux conditions . The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amino group of 4-aminoacetophenone to form the desired product. The reaction conditions are carefully controlled to ensure high yield and purity of the final compound.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using more sustainable and scalable methods. One approach involves the use of catalytic amounts of amine bases and benign solvents such as Cyrene™ or γ-butyrolactone under moderate heating . This method not only improves the yield but also reduces the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetyl-phenyl)-2-phenylsulfanyl-acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-(4-acetyl-phenyl)-2-phenylsulfanyl-acetamide exerts its effects involves its interaction with specific molecular targets. For instance, its enzyme inhibition activity is attributed to its ability to bind to the active sites of acetylcholinesterase and butyrylcholinesterase, thereby preventing the breakdown of acetylcholine . This interaction is facilitated by the compound’s structural features, such as the acetyl and sulfanyl groups, which enhance its binding affinity to the enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(4-Acetyl-phenyl)-4-methoxy-benzamide: Similar structure but with a methoxy group instead of a sulfanyl group.
N-(4-Acetyl-phenyl)-4-chloro-benzamide: Contains a chloro group instead of a sulfanyl group.
Uniqueness
N-(4-Acetyl-phenyl)-2-phenylsulfanyl-acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfanyl group enhances its potential as an enzyme inhibitor and its overall reactivity in various chemical reactions.
Properties
Molecular Formula |
C16H15NO2S |
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Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C16H15NO2S/c1-12(18)13-7-9-14(10-8-13)17-16(19)11-20-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,17,19) |
InChI Key |
CZTFHHQEFLMHBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2 |
Origin of Product |
United States |
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